1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-10-3-8-6-5(10)2-4(9-6)7(11)12/h2-3,9H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYLNKANJZFGNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, making this method versatile and efficient .
Chemical Reactions Analysis
1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often facilitated by reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Synthesis and Reactions
Synthetic Routes: The synthesis of methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate typically involves the cyclization of precursors under specific conditions, often through the reaction of a pyrrole derivative with an imidazole precursor in the presence of a catalyst. Solvents like methanol or toluene are commonly used, and heating may be required to facilitate the cyclization process. Industrial production methods may use continuous flow reactors and optimized conditions to enhance yield and purity, with purification steps like recrystallization or chromatography.
Chemical Reactions: Methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate can undergo oxidation, reduction, and nucleophilic substitution reactions. Oxidation can be achieved using reagents like potassium permanganate or hydrogen peroxide, while reduction can be carried out using agents such as lithium aluminum hydride. These reactions require specific reagents and conditions, such as acidic or basic media for oxidation, and anhydrous conditions for reduction to prevent side reactions. The products of these reactions vary depending on the reagents and conditions used; oxidation may yield carboxylic acids or ketones, reduction can produce alcohols or amines, and substitution reactions can introduce various functional groups.
Scientific Research Applications
- Chemistry It serves as a building block for the synthesis of more complex heterocyclic compounds.
- Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.
- Industry It is used in the development of advanced materials, such as organic semiconductors and dyes.
Related Compounds and Applications
Other imidazole derivatives and related compounds also have a range of applications:
- Imidazole-4-carboxylic acid derivatives Imidazole-4-carboxylic acid derivatives have shown promise in various biological activities, such as anti-inflammatory properties .
- Acylals of imidazole-5-carboxylic acid derivatives Acylals of imidazole-5-carboxylic acid derivatives have therapeutic potential and can be used in medications with hypotensive action .
- Benzimidazole derivatives Benzimidazole derivatives are used in medicinal chemistry due to their anti-inflammatory, antibacterial, anticancer, analgesic, and antiviral activities .
- 5-Ureidoimidazole-4-carboxylic acid 5-Ureidoimidazole-4-carboxylic acid is an imidazole-4-carboxylic acid compound having a ureido substituent at the 5-position .
Mechanism of Action
The mechanism by which 1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid exerts its effects is largely dependent on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but often include inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
Benzimidazole-5-Carboxylic Acid Derivatives
Benzimidazole derivatives, such as 2-(3-methyl-1-phenyl-5-(pyridin-2-yloxy)-1H-pyrazol-4-yl)-1H-benzo[d]imidazole-5-carboxylic acid (Compound 38, ), replace the pyrrolo ring with a benzene ring. For example:
- 1-Cyclohexyl-2-(4-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylic acid (VIe) is synthesized via LiOH-mediated hydrolysis of ethyl esters with 47.38% yield .
- 2-(2-Hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid derivatives exhibit α-glucosidase and cyclooxygenase inhibition, highlighting their therapeutic versatility .
Key Difference : The benzo-fused system offers greater rigidity and lipophilicity compared to the pyrroloimidazole core, which may influence pharmacokinetic properties.
Thienoimidazole Carboxylic Acids
Compounds like 2-(dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid (CAS: 924194-77-4, ) replace nitrogen with sulfur in the fused ring.
Key Difference: Thienoimidazoles may exhibit unique charge-transfer properties compared to nitrogen-rich pyrroloimidazoles.
Pyrroloimidazole Derivatives
- 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid: Features a pyrimidine ring fused to pyrroloimidazole, introducing additional nitrogen atoms.
- 6α-Hydroxy-2-oxo-octahydropyrrolo[2,3-d]imidazole-5-carboxylic acid : A saturated derivative generated from histidine degradation, with hydroxy and oxo groups enhancing hydrogen-bonding capacity .
Key Difference : Saturation or additional heteroatoms in the fused ring system modulate solubility and reactivity.
Imidazole-5-Carboxylic Acid Derivatives
- Etomidate : The ethyl ester of 1-(α-methylbenzyl)imidazole-5-carboxylic acid acts as a GABA receptor modulator for anesthesia. Its ester group enables rapid blood-brain barrier penetration, unlike the free carboxylic acid form .
- 1-(2-Cyclohexen-1-yl)-2-[2-fluoro-4-(phenylmethoxy)phenyl]-1H-thieno[2,3-d]imidazole-5-carboxylic acid (CAS: 852898-37-4, ): Incorporates a thiophene ring and fluorinated aryl group, improving target specificity.
Key Difference : Esterification or fluorination alters bioavailability and target engagement.
Physicochemical Properties
- Lipophilicity : Benzimidazoles (logP ~2–3) are more lipophilic than pyrroloimidazoles (logP ~1–2) due to aromatic benzene rings.
- Solubility: Carboxylic acid groups enhance aqueous solubility, but fused heterocycles (e.g., thienoimidazoles) may reduce it .
Biological Activity
Overview
1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid is a heterocyclic compound characterized by a fused pyrrole and imidazole ring system. This compound has garnered attention due to its diverse biological activities, including antibacterial, anti-inflammatory, and potential anticancer properties. The following sections will explore its biological activity in detail, supported by research findings and data tables.
Target of Action
This compound belongs to the class of imidazole derivatives, which are known for their broad range of biological activities. These include:
- Antibacterial
- Antimycobacterial
- Anti-inflammatory
- Antitumor
- Antidiabetic
- Antiviral
- Antioxidant
Mode of Action
The biological activities of imidazole derivatives are attributed to their interactions with various biochemical pathways. For instance, they can inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX), leading to reduced inflammation and pain.
Antibacterial Activity
Recent studies have demonstrated the antibacterial potential of compounds related to this compound. For example, derivatives with similar structures exhibited significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.125 µg/mL to 0.5 µg/mL, indicating strong antibacterial efficacy compared to standard antibiotics like vancomycin .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.125 | MRSA |
| Compound B | 0.25 | MSSA |
| Compound C | 0.5 | Escherichia coli |
Anti-inflammatory Activity
In vitro studies have shown that this compound can significantly suppress COX-2 activity, a key enzyme in the inflammatory pathway. The IC50 values for inhibition were reported at approximately 0.04 µmol, comparable to the standard anti-inflammatory drug celecoxib .
| Compound | IC50 (µmol) | Assay Type |
|---|---|---|
| Compound D | 0.04 | COX-2 Inhibition |
| Celecoxib | 0.04 | COX-2 Inhibition |
Case Study 1: Anticancer Potential
A study investigated the anticancer effects of various derivatives of pyrrole and imidazole compounds, including this compound. The compound showed promising cytotoxic effects against several cancer cell lines, including HeLa and A549 cells, with IC50 values ranging from 26 µM to 49 µM. This suggests potential for further development in cancer therapeutics .
Case Study 2: Antimycobacterial Activity
Research on compounds with similar structures indicated that they could inhibit the growth of Mycobacterium tuberculosis. One derivative demonstrated an MIC value of 5 µM against this pathogen, highlighting the potential for developing new treatments for tuberculosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
